Ethyl 3-(diethoxyphosphorylmethylamino)propanoate
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Overview
Description
Ethyl 3-(diethoxyphosphorylmethylamino)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound is particularly interesting due to its unique structure, which includes a phosphoryl group, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(diethoxyphosphorylmethylamino)propanoate can be synthesized through a multi-step process involving the reaction of ethyl 3-aminopropanoate with diethyl phosphite under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous monitoring of reaction parameters. The process is optimized to minimize by-products and maximize efficiency. The use of automated systems ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(diethoxyphosphorylmethylamino)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the phosphoryl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphines .
Scientific Research Applications
Ethyl 3-(diethoxyphosphorylmethylamino)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which Ethyl 3-(diethoxyphosphorylmethylamino)propanoate exerts its effects involves its interaction with specific molecular targets. The phosphoryl group plays a crucial role in binding to enzymes and other proteins, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant interactions with phosphatases and kinases .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(diethoxyphosphoryl)propanoate
- Ethyl 3,3-diethoxypropanoate
- Ethyl acetate
- Methyl butyrate
Uniqueness
Ethyl 3-(diethoxyphosphorylmethylamino)propanoate stands out due to its unique combination of an ester and a phosphoryl group. This dual functionality makes it more versatile in chemical reactions and applications compared to simpler esters like ethyl acetate or methyl butyrate .
Properties
IUPAC Name |
ethyl 3-(diethoxyphosphorylmethylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22NO5P/c1-4-14-10(12)7-8-11-9-17(13,15-5-2)16-6-3/h11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAPLXYMFAVPQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCP(=O)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22NO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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